Bienvenue dans la boutique en ligne BenchChem!

dGVTA

Oxytocin Receptor Binding Affinity IC50

dGVTA is the only validated antagonist for replicating Voorhuis et al. (1991) avian singing behavior studies. As a peptide-based, selective oxytocin receptor blocker with negligible vasopressin cross-reactivity, it outperforms Atosiban for isolating OTR signaling. Its unique season-dependent bidirectional modulation of singing behavior cannot be replicated with OVT, Atosiban, or L-368,899. Choose dGVTA when structural consistency with peptide agonists, exclusive in vivo behavioral endpoints, or uncompromised data reproducibility are required.

Molecular Formula C45H69N9O12S2
Molecular Weight 992.2 g/mol
CAS No. 115499-13-3
Cat. No. B054245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedGVTA
CAS115499-13-3
Synonyms(1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),2-O-methyltyrosine,4-threonine,8-ornithine)vasotocin
2-O-methyltyrosyl-4-threonyl-8-ornithyl-9-desglycinamide-vasotocin
desGly(9)-d(CH2)5(Tyr(Me)(2)-Thr(4))OVT
desGly(NH2)(9)d(CH2)5-(Tyr(Me)(2),Thr(4),Orn(8))VT
desGly-NH2(9),d(CH2)5(1)(Tyr(Me)(2),Thr(4))OVT
desglycinamide(9)-1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-threonyl(4)-ornithyl(8)-vasotocin
desGlyNH2d(CH2)5(tyr(2),Thr(4))OVT
dGVTA
OVT16
vasotocin, 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-threonyl(4)-ornithyl(8)-desglycinade(9)-
vasotocin, desGly(NH2)(9)d(CH2)5-methyltyrosyl(2)-threonyl(4)-ornithyl(8)-
vasotocin, desGly(NH2)(9)d(CH2)5-Tyr(Me)(2)-Thr(4)-Orn(8)-
Molecular FormulaC45H69N9O12S2
Molecular Weight992.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC3CCCCC3=S
InChIInChI=1S/C45H69N9O12S2/c1-5-24(2)37(52-40(60)30(20-26-14-16-28(56)17-15-26)48-36(58)21-27-10-6-7-13-34(27)68)42(62)53-38(25(3)55)43(63)50-31(22-35(47)57)39(59)51-32(23-67)44(64)54-19-9-12-33(54)41(61)49-29(11-8-18-46)45(65)66-4/h14-17,24-25,27,29-33,37-38,55-56,67H,5-13,18-23,46H2,1-4H3,(H2,47,57)(H,48,58)(H,49,61)(H,50,63)(H,51,59)(H,52,60)(H,53,62)/t24-,25+,27?,29-,30-,31-,32-,33-,37-,38-/m0/s1
InChIKeyGTCCRRPRDFVDJK-YMZDKENSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGVTA (CAS 115499-13-3): A Specialized Vasotocin Analog for Behavioral Neuroendocrinology Research


dGVTA, chemically defined as desGly(NH2)9d(CH2)5-[Tyr(Me)2,Thr4,Orn8]VT, is a synthetic vasotocin (VT) analog and a potent, selective oxytocin receptor antagonist in vivo . It is classified as a neurohypophyseal peptide analog and is primarily employed as a pharmacological tool to dissect the role of vasotocin and related systems in complex behaviors [1]. Its primary documented application is in the study of seasonal singing behavior in avian models, where it was shown to have a season-dependent, dual modulatory effect [2].

Why dGVTA (CAS 115499-13-3) Cannot Be Substituted by Generic Oxytocin Antagonists


While dGVTA, OVT (dOVT), Atosiban, and L-368,899 all antagonize the oxytocin receptor, their divergent structural classes (peptide vs. non-peptide), receptor subtype selectivity profiles, pharmacokinetic properties, and functional behavioral effects preclude simple interchangeability in research protocols [1]. For example, dGVTA demonstrates a unique, seasonally-dependent bidirectional modulation of avian singing behavior, an in vivo functional endpoint not established for other antagonists [2]. The quantitative evidence below demonstrates that potency, selectivity, and validated application context differ substantially among these tools, making direct substitution without extensive re-validation a high-risk endeavor for data reproducibility.

Quantitative Differentiation of dGVTA (115499-13-3) from Key Analogs


Oxytocin Receptor Binding Affinity: dGVTA vs. L-368,899

In a radioligand binding assay using rat uterine tissue, dGVTA displaced [3H]oxytocin with an IC50 of 2700 nM [1]. In contrast, the non-peptide antagonist L-368,899 exhibits significantly higher affinity for the human and rat oxytocin receptors, with reported IC50 values of 8.9 nM and 26 nM, respectively . This indicates L-368,899 is a much more potent antagonist in receptor binding assays.

Oxytocin Receptor Binding Affinity IC50

Vasopressin Receptor Selectivity: dGVTA vs. Atosiban

dGVTA is described as a selective oxytocin receptor antagonist in vivo . Conversely, Atosiban is a well-documented dual antagonist of both oxytocin and vasopressin (V1a) receptors [1]. This functional selectivity difference is critical for experimental interpretation, as Atosiban's effects can be attributed to blocking either receptor system, whereas dGVTA's effects are primarily linked to oxytocin receptor antagonism.

Receptor Selectivity Vasopressin Receptors Off-Target Effects

Behavioral Endpoint Validation: dGVTA's Unique Seasonal Modulation

dGVTA is distinguished by its validated, quantitative effect on a complex behavior. In a seminal study, dGVTA (0.7 µg/100 µl, 3x daily for 3 days) administered to testosterone-primed male canaries produced a season-dependent dual effect on song duration [1]. In early autumn, dGVTA enhanced song duration, whereas in the period of November/January, it decreased song duration [1]. This specific behavioral pharmacology has not been demonstrated for other oxytocin antagonists like OVT, Atosiban, or L-368,899, which are primarily validated in vitro or in other in vivo models (e.g., uterine contraction, social recognition).

Behavioral Pharmacology In Vivo Model Seasonal Rhythm

Chemical Stability and Solubility: dGVTA vs. L-368,899

As a modified peptide, dGVTA is soluble in acetic acid, a common solvent for peptides . In contrast, the non-peptide L-368,899 is soluble in DMSO and water . This difference in solubility can be a critical factor in experimental design, especially for in vivo studies where the vehicle (e.g., DMSO) may have confounding behavioral or physiological effects, or for in vitro assays with strict solvent tolerance limits.

Solubility Formulation Peptide Stability

dGVTA (115499-13-3): Validated Research and Procurement Scenarios


Replication and Extension of Seasonal Avian Behavioral Studies

Based on the unique behavioral evidence for dGVTA [1], it is the only suitable compound for studies aiming to replicate, build upon, or challenge the findings of Voorhuis et al. (1991) regarding the season-dependent modulation of singing behavior in canaries. Use of any other oxytocin antagonist would introduce unknown variables, compromising the study's validity and comparability to the foundational literature.

Investigations Requiring Peptide-Based Oxytocin Antagonism

For research programs that explicitly require a peptide antagonist, perhaps to maintain structural and pharmacological consistency with a series of peptide agonists or due to concerns about off-target effects of non-peptide small molecules, dGVTA and its analog OVT are the primary candidates. Procurement of dGVTA over OVT is justified by its distinct, validated in vivo behavioral profile in avian models [1], offering a different functional dimension for exploration.

Comparative Pharmacology to Dissect Receptor Subtype Contributions

Due to its reported selectivity for the oxytocin receptor over vasopressin receptors, dGVTA is a superior tool compared to Atosiban for experiments designed to isolate the specific contribution of oxytocin receptor signaling [1]. By comparing the effects of dGVTA (selective OTR block) with those of a dual antagonist like Atosiban, researchers can infer the specific role of V1a receptor activation in the same model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for dGVTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.